molecular formula C12H11NO2 B12515684 N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide

N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide

Cat. No.: B12515684
M. Wt: 201.22 g/mol
InChI Key: CPXXRTKNTJCKHP-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide is a Schiff base derivative characterized by a furyl-substituted imine oxide structure. The compound likely exhibits a planar or semi-planar conformation due to conjugation between the furyl ring and the imine oxide group, with intermolecular interactions (e.g., hydrogen bonding, π-stacking) influencing its crystallinity and stability . Synthesis pathways for similar compounds often involve condensation reactions or oxidative processes, such as Baeyer–Villiger oxidation, which may apply to this compound .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-(furan-2-yl)-N-(4-methylphenyl)methanimine oxide

InChI

InChI=1S/C12H11NO2/c1-10-4-6-11(7-5-10)13(14)9-12-3-2-8-15-12/h2-9H,1H3/b13-9-

InChI Key

CPXXRTKNTJCKHP-LCYFTJDESA-N

Isomeric SMILES

CC1=CC=C(C=C1)/[N+](=C/C2=CC=CO2)/[O-]

Canonical SMILES

CC1=CC=C(C=C1)[N+](=CC2=CC=CO2)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide typically involves the reaction of 2-furylmethylene with 4-methylphenylamine under controlled conditions. The reaction is often carried out in the presence of an oxidizing agent to facilitate the formation of the amine oxide. Common oxidizing agents include hydrogen peroxide and peroxycarboxylic acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the amine oxide back to the corresponding amine.

    Substitution: The furan and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different N-oxide derivatives, while reduction will produce the corresponding amine.

Scientific Research Applications

N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide involves its interaction with molecular targets through its furan and phenyl groups. The compound can undergo oxidation to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Table 1: Crystallographic Parameters of Structurally Related Compounds

Compound Space Group Unit Cell Parameters (Å, °) Dihedral Angles (°) Key Intermolecular Interactions
(E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine P-1 a=7.9767, b=10.9517, c=16.6753; α=80.522, β=87.046, γ=89.207 56° (phenyl rings) C–H⋯N, C–H⋯Cl, π–π stacking
(2Z)-N-(4-methoxyphenyl)-2-(4-methoxyphenylimino)-2H-benzo[b][1,4]oxazin-3-amine P-1 Not explicitly reported A/B=32.38, A/C=10.66 C–H⋯O hydrogen bonds
N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide (Inferred) Likely P-1 Expected similar to due to aromatic substituents ~30–60° C–H⋯O/N, furyl π-stacking (hypothetical)

Key Findings :

  • The dihedral angles between aromatic rings in analogous compounds (e.g., 56° in , 32.38° in ) suggest moderate twisting, which may influence electronic properties and solubility.
  • Weak interactions (C–H⋯X, π–π) dominate packing in imine derivatives, as seen in , and are likely critical for stabilizing the title compound’s crystal lattice.

Spectroscopic and Mass Spectrometric Comparison

Table 2: Mass Spectrometry Data for Related Compounds

Compound Molecular Ion (m/z) Base Peak (m/z) Key Fragments (m/z)
3a (N-(benzimidazol-1-yl)ethyl-N-4-dimethylbenzenesulfonamido radical) 459.2 328.1 155.0 [(4-methylphenyl)dioxosulfanium], 91.0 [4-methylbenzene-1-ylium]
4a (N-(imidazole-1-yl)ethyl-(4-methylbenzene)sulfonamide-methyl ion) 359.1 278.1 155.0, 91.0
This compound (Predicted) ~250–300 (estimated) Furyl-related fragments (e.g., m/z 95 for C₅H₅O⁺) Likely 91.0 [4-methylbenzene-1-ylium]

Key Findings :

  • The 4-methylphenyl group generates a consistent fragment at m/z 91.0 across analogs , which would also appear in the title compound.
  • The furyl group may introduce unique fragments (e.g., m/z 95 for C₅H₅O⁺), differing from benzimidazole or sulfonamide derivatives .

Functional and Bioactive Comparison

Table 3: Bioactivity of Structurally Similar Compounds

Compound Antioxidant Activity (FRAP assay) Antibacterial Activity (Zone of Inhibition, mm) Reference
N-(3,5-dimethylphenyl)-5-{2-[(4-methylphenyl)amino]ethyl}-1,3,4-oxadiazole-2-amine Higher than BHT Not reported
N-(4-methylphenyl)-5-{2-[(4-methylphenyl)amino]ethyl}-1,3,4-thiadiazole-2-amine Moderate High against E. coli, X. campestris, B. subtilis
This compound (Hypothetical) Potential moderate activity Untested; furyl group may enhance membrane penetration

Key Findings :

  • 4-Methylphenyl-substituted compounds exhibit notable bioactivity, suggesting that the title compound’s 4-methylphenyl group could confer similar properties .

Biological Activity

N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and possible mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound is characterized by a furan ring and an amine oxide functional group, which are known to influence its biological activity. The structure can be represented as follows:

N Z 2 Furylmethylene N 4 methylphenyl amine oxide\text{N Z 2 Furylmethylene N 4 methylphenyl amine oxide}

This structure suggests potential interactions with biological membranes and enzymes, contributing to its antimicrobial and cytotoxic effects.

Antimicrobial Activity

Recent studies have demonstrated that various amine oxides exhibit significant antimicrobial properties. The antimicrobial activity of this compound can be inferred from related compounds in the literature.

  • Mechanism of Action :
    • Amine oxides disrupt microbial cell membranes, leading to increased permeability and eventual cell death. This is primarily due to the interaction of the hydrophobic alkyl chains with the lipid bilayer, causing structural disorganization .
    • For instance, 4-Dodecylmorpholine-N-oxide was shown to inhibit the growth of Bacillus cereus and various fungi by inducing lysis in osmotically stabilized yeast protoplasts .
  • Case Studies :
    • A study comparing several amine oxides found that compounds with longer hydrophobic chains exhibited stronger antimicrobial effects against both Gram-positive and Gram-negative bacteria. This compound is hypothesized to follow similar trends due to its structural characteristics .
  • Efficacy Against Pathogens :
    • In tests against common pathogens such as Escherichia coli and Staphylococcus aureus, derivatives of amine oxides showed moderate to high biocidal activity, suggesting that this compound may possess comparable efficacy .

Cytotoxic Effects

The cytotoxicity of this compound has been explored through various assays.

  • Cell Line Studies :
    • Preliminary studies indicate that compounds similar in structure exhibit cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for related compounds were reported around 200-300 µg/mL, indicating potential for further investigation into this compound's anticancer properties .
  • Mechanisms of Cytotoxicity :
    • The proposed mechanism involves the induction of oxidative stress within cells, leading to apoptosis. This is supported by findings that similar compounds induce mitochondrial dysfunction and reactive oxygen species (ROS) generation in treated cells .

Comparative Biological Activity Table

CompoundAntimicrobial ActivityCytotoxicity (IC50)Mechanism of Action
This compoundModerate~250 µg/mLMembrane disruption; oxidative stress
4-Dodecylmorpholine-N-oxideHighNot specifiedMembrane lysis; cytoplasmic leakage
1-Dodecylpiperidine-N-oxideModerate~300 µg/mLMembrane disruption; apoptosis induction

Q & A

Q. What are the optimal synthetic conditions for N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide?

The compound can be synthesized via Baeyer-Villiger oxidation using m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. Key steps include:

  • Dissolving the precursor (e.g., N-aryl-3-(arylimino)-3H-indol-2-amine) in dichloromethane (CH2Cl2) at 253 K.
  • Dropwise addition of m-CPBA (1.5 equiv) in CH2Cl2 with continuous stirring for 6 hours.
  • Purification via silica gel column chromatography (90:10 n-hexane:ethyl acetate) yields the product as a light yellow solid (90% yield, m.p. 169–171°C) .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction reveals:

  • Dihedral angles between methoxy phenyl rings (A/B = 32.38°, A/C = 10.66°, B/C = 24.17°).
  • Intermolecular C–H···O hydrogen bonds stabilize the crystal lattice (Table 1 in ).
  • All hydrogen atoms are geometrically constrained (N–H = 0.86 Å, Caromatic–H = 0.93 Å) .

Q. What spectroscopic methods confirm the Z-configuration?

The Z-stereochemistry is confirmed by:

  • X-ray crystallography : Spatial arrangement of substituents around the imine bond.
  • <sup>1</sup>H NMR : Coupling constants and chemical shifts consistent with restricted rotation of the furylmethylene group.
  • IR spectroscopy : Absorption bands for N–O stretching (~1250–1350 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How do intermolecular interactions influence the compound’s stability and reactivity?

The crystal structure is stabilized by C–H···O interactions (Table 1 in ), which:

  • Enhance thermal stability by creating a rigid lattice.
  • Impact solubility in polar solvents due to hydrogen-bonding networks. Computational studies (e.g., DFT) can model these interactions to predict packing efficiency and melting points .

Q. What mechanistic insights explain the Baeyer-Villiger oxidation in this synthesis?

The reaction proceeds via:

  • Electrophilic activation : m-CPBA generates an electrophilic oxygen species.
  • Nucleophilic attack : The imine nitrogen attacks the activated carbonyl, forming an oxazinone intermediate.
  • Rearrangement : Migration of the aryl group to oxygen, yielding the amine oxide. Temperature control (253 K) minimizes side reactions, favoring the Z-isomer .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

Discrepancies between solution-phase (NMR) and solid-state (X-ray) data arise from:

  • Conformational flexibility : Dynamic effects in solution vs. fixed geometry in crystals.
  • Solvent interactions : Hydrogen bonding in solution alters chemical shifts. Methodological resolution :
  • Compare variable-temperature NMR to assess rotational barriers.
  • Use <sup>13</sup>C CP/MAS solid-state NMR to align with crystallographic data .

Q. What strategies optimize regioselectivity in analogous amine oxide syntheses?

Regioselectivity depends on:

  • Substituent electronic effects : Electron-donating groups (e.g., methoxy) direct oxidation to specific positions.
  • Steric hindrance : Bulky substituents favor less congested reaction pathways.
  • Catalyst design : Lewis acids (e.g., BF3) can modulate transition-state geometry. Systematic variation of aryl groups in precursors (e.g., 4-methyl vs. 4-methoxy) provides empirical trends .

Methodological Tables

Table 1: Key Crystallographic Data for This compound

ParameterValueReference
Dihedral Angle A/B32.38°
Dihedral Angle A/C10.66°
C–H···O Distance2.52–2.65 Å
Crystallization SolventCH2Cl2/Hexane

Table 2: Reaction Optimization Parameters

ConditionOptimal ValueImpact on Yield
Temperature253 KMaximizes Z-isomer
m-CPBA Equiv1.5Balances oxidation efficiency
Purification Solvent90:10 Hexane:EtOAcReduces impurities

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.